N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(15-11-6-2-1-3-7-11)13-10-12-8-4-5-9-17(12)16-13/h1-10H,(H,15,18) |
InChI Key |
NKLJGZJKGQQLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=CC3=C2 |
Origin of Product |
United States |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) of N-Amino-2-iminopyridines with β-Dicarbonyl Compounds
A highly efficient and widely utilized method for synthesizing pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridine derivatives and cyclic or acyclic β-dicarbonyl compounds under oxidative conditions.
-
- Reactants: N-amino-2-iminopyridine (3 mmol) and β-dicarbonyl compound (3 mmol)
- Solvent: Ethanol (10 mL) with acetic acid (6 equivalents)
- Atmosphere: Oxygen (1 atm)
- Temperature: 130 °C
- Time: 18 hours
Mechanism:
The enol form of the β-dicarbonyl compound undergoes nucleophilic addition to the N-amino-2-iminopyridine, forming an intermediate adduct. This intermediate then undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine scaffold.Outcome:
This method produces pyrazolo[1,5-a]pyridines with good to excellent yields and tolerates various substituents on the pyridine ring without significant impact on the reaction efficiency.
| Parameter | Details |
|---|---|
| Reactants | N-amino-2-iminopyridine, β-dicarbonyls |
| Solvent | Ethanol + Acetic acid |
| Atmosphere | Oxygen (1 atm) |
| Temperature | 130 °C |
| Reaction Time | 18 hours |
| Product Types | Pyrazolo[1,5-a]pyridines, pyrido[1,2-b]indazoles |
| Yield Range | Moderate to high (varies with substrates) |
This method is well-documented in the literature and provides a straightforward route to the pyrazolo[1,5-a]pyridine core, which is a key intermediate for further functionalization to carboxamide derivatives.
Functionalization to N-Phenylpyrazolo[1,5-a]pyridine-2-carboxamide
Amidation of Pyrazolo[1,5-a]pyridine-2-carboxylic Acids
Once the pyrazolo[1,5-a]pyridine core is synthesized, the introduction of the carboxamide group at the 2-position is typically achieved via amidation of the corresponding carboxylic acid derivative.
-
- Starting from pyrazolo[1,5-a]pyridine-2-carboxylic acid, the acid is activated (commonly via carbodiimide coupling agents or acid chlorides) and then reacted with aniline or substituted anilines to form the N-phenylcarboxamide.
-
- Coupling agents: EDCI, DCC, or acid chlorides
- Solvent: Dichloromethane, DMF, or other polar aprotic solvents
- Temperature: Room temperature to mild heating
- Time: Several hours to overnight
Outcome:
This amidation step is generally high yielding and allows for the introduction of various phenyl substituents, enabling structural diversity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carboxylic acid activation | EDCI, DCC, or acid chloride | Forms reactive intermediate |
| Amidation | Aniline or substituted aniline | Nucleophilic attack on activated acid |
| Solvent | DCM, DMF, or similar | Polar aprotic solvents preferred |
| Temperature | RT to 50 °C | Mild conditions to preserve integrity |
| Reaction Time | 4–24 hours | Depends on reagents and scale |
| Product | This compound | Target compound |
This amidation strategy is supported by studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives and is adaptable to the 2-carboxamide analogs.
Alternative Synthetic Routes
Sonochemical One-Pot Synthesis
A green chemistry approach involves a sonochemical one-pot synthesis where 1-amino-2(1H)-pyridine-2-imine derivatives react with alkynes or alkenes under ultrasound irradiation without catalysts.
-
- Catalyst-free
- Regioselective formation of pyrazolo[1,5-a]pyridines
- Environmentally friendly and scalable
-
- Equimolar reactants in suitable solvent
- Ultrasound irradiation at ambient or slightly elevated temperature
- Shorter reaction times compared to thermal methods
This method, while efficient for pyrazolo[1,5-a]pyridine core formation, requires subsequent functionalization steps to install the carboxamide group.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridine + β-dicarbonyl | Ethanol, AcOH, O2, 130 °C, 18 h | High yield, broad substrate scope | Requires high temperature, long time |
| Amidation of Carboxylic Acid | Pyrazolo[1,5-a]pyridine-2-carboxylic acid + aniline | Coupling agents, RT to 50 °C, 4–24 h | High yield, versatile substitution | Requires prior acid synthesis |
| Sonochemical One-Pot Synthesis | 1-amino-2(1H)-pyridine-2-imine + alkynes/alkenes | Ultrasound, catalyst-free, mild temp | Eco-friendly, regioselective | Needs further functionalization |
Chemical Reactions Analysis
Types of Reactions
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid, while reduction could produce this compound derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry Applications
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide and its derivatives exhibit a range of pharmacological properties that make them valuable in drug development:
Anticancer Activity :
Research indicates that pyrazolo[1,5-a]pyridine derivatives possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor growth by inducing apoptosis and disrupting angiogenesis in cancer models. They have been evaluated for their efficacy against various cancer types, including ovarian and breast cancers .
Neuroprotective Effects :
Certain derivatives of pyrazolo[1,5-a]pyridine are being investigated for their neuroprotective effects. They selectively inhibit microtubule affinity-regulating kinase (MARK), which is implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition may help mitigate the progression of such disorders .
Antimicrobial Properties :
The compound has also demonstrated antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against specific pathogens is an area of ongoing research .
Material Science Applications
Beyond medicinal uses, this compound is being explored for applications in material science:
Photophysical Properties :
The compound exhibits notable photophysical characteristics that make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form stable crystals with unique conformational properties enhances its potential in solid-state applications .
Fluorophore Development :
Due to its exceptional fluorescence properties, derivatives of this compound are being investigated as potential fluorophores for biological imaging and sensors .
Synthetic Strategies
The synthesis of this compound typically involves several key steps:
- Cyclization Reactions : The synthesis often begins with the formation of pyrazole rings through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Functionalization : Post-synthetic modifications allow for the introduction of various substituents on the pyrazole ring to enhance biological activity or alter physical properties .
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Demonstrated significant tumor size reduction in murine models of ovarian cancer. |
| Neuroprotective Effects | Inhibition of MARK led to improved outcomes in models of Alzheimer's disease. |
| Antimicrobial Activity | Effective against specific bacterial strains, indicating potential for new antibiotic development. |
Mechanism of Action
The mechanism of action of N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Carboxamides
Pyrazolo[1,5-a]pyrimidine derivatives share structural homology with the target compound but differ in the pyrimidine ring substitution. For example:
- N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (C₂₀H₁₃ClF₃N₅O₂, MW: 447.80 g/mol) features a trifluoromethyl group and methoxyphenyl substituent, enhancing lipophilicity and metabolic stability .
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives (e.g., compound 8a ) exhibit moderate antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) due to hydrophobic interactions with bacterial enzymes .
Key Differences :
- Substitutions like trifluoromethyl or methoxy groups enhance membrane permeability but may reduce aqueous solubility .
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines replace the pyrazole ring with an imidazole moiety. For instance:
Key Differences :
- Reduced aromaticity compared to pyrazolo-pyridines may lower thermal stability but improve solubility .
Triazolo[1,5-a]pyrimidine Carboxamides
Triazolo[1,5-a]pyrimidines incorporate a triazole ring, as seen in 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, which exhibits herbicidal and antitumor activities (IC₅₀: <10 μM in some cancer cell lines) .
Structural and Functional Data Table
Biological Activity
N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer potential, enzymatic inhibition, and therapeutic applications, supported by recent research findings and data tables.
Structural Overview
The structure of this compound features a pyrazolo ring fused with a pyridine ring and a carboxamide functional group, which is crucial for its biological activity. The presence of the phenyl group enhances its binding affinity to various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyridine derivatives. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines. For instance:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzymatic Inhibition
This compound has also shown potential as an inhibitor of specific enzymes involved in cancer progression.
Key Enzyme Targets
- Aurora-A Kinase : Critical for mitotic regulation.
- Cyclin-dependent Kinases (CDKs) : Involved in cell cycle control.
These inhibitory effects suggest that this compound could be a valuable candidate in targeted cancer therapies.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
Study 1: Antitumor Efficacy in Animal Models
A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.
Study 2: Combination Therapy
In combination with standard chemotherapy agents like doxorubicin, this compound exhibited synergistic effects, leading to improved overall survival rates in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between pyrazole precursors and activated carboxamide intermediates. Recrystallization from DMF or acetic acid is critical for purity (>95%), as evidenced by IR and NMR data confirming the absence of unreacted starting materials . For example, intermediates like 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide are recrystallized to achieve sharp melting points (e.g., 130°C) and consistent spectral profiles .
- Data Validation : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and compare melting points with literature values (e.g., >300°C for derivatives in ).
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound and its derivatives?
- Key Peaks :
- IR : Amide C=O stretch at ~1674–1695 cm⁻¹ and NH stretches at ~3265–3280 cm⁻¹ .
- ¹H NMR : Pyrazole H-2 protons resonate as singlets at δ 9.45–9.48 ppm, while aromatic protons appear as multiplet clusters in δ 7.39–8.98 ppm .
- ¹³C NMR : Amide carbonyl signals at ~168–170 ppm, with pyrimidine carbons at 105–160 ppm .
- Contradiction Resolution : Discrepancies in integration ratios may arise from tautomerism; use variable-temperature NMR (e.g., 110°C in DMSO-d₆) to stabilize signals .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Apoptosis Assays : Derivatives like anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce mitochondrial apoptosis via p53 activation. Use Western blotting for BAX/Bcl-2 ratios and RT-PCR for p21 expression .
- Enzyme Inhibition : Test kinase or phosphatase inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Core Modifications :
- Position 7 : Substitution with electron-withdrawing groups (e.g., Cl, CF₃) improves metabolic stability. For example, 6-chloro derivatives show prolonged half-lives in microsomal assays .
- Position 2 : Aryl groups (e.g., 4-nitrophenyl) enhance binding to targets like dopamine D3 receptors, as seen in compound (3) from .
Q. How can conflicting data on biological activity vs. purity be resolved?
- Case Study : A compound with >95% purity (HPLC) but low activity may contain stereochemical impurities. Use chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to confirm stereochemistry .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, H-bond donors) affecting activity .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Critical Steps :
- Cyclization : Use Pd-catalyzed C–H arylation (e.g., with aryl halides) to construct the pyrazolo[1,5-a]pyridine core in one pot (70–85% yields) .
- Coupling Reactions : Microwave-assisted Suzuki-Miyaura coupling reduces reaction times from hours to minutes (e.g., 30 min at 120°C) .
Q. What computational tools predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME to calculate CYP450 inhibition risks and BOILED-Egg plots for blood-brain barrier penetration .
- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx; validate via LC-MS/MS in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
